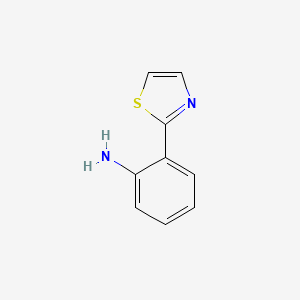

2-(Thiazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDGBGDULZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiazole Aniline Scaffolds

The 2-(Thiazol-2-yl)aniline structure is a prime example of a thiazole-aniline scaffold. This class of compounds is characterized by the fusion of a five-membered thiazole (B1198619) ring containing sulfur and nitrogen atoms with an aniline (B41778) ring, a benzene (B151609) ring bearing an amino group. This combination imparts a unique set of electronic and steric properties, making it a privileged scaffold in drug discovery and the design of functional materials. The nitrogen and sulfur atoms in the thiazole ring, along with the amino group on the aniline ring, provide multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets.

The versatility of the thiazole-aniline scaffold allows for extensive chemical modifications at various positions on both rings. This structural flexibility enables chemists to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, to optimize their performance for specific applications.

Historical Trajectories and Current Research Trends for Thiazole Based Compounds

The study of thiazole-containing compounds has a rich history dating back to the early 20th century. ipinnovative.com Initially, research focused on their role in natural products, most notably in thiamine (B1217682) (Vitamin B1), where the thiazole (B1198619) ring is essential for its biological activity. wikipedia.org The discovery of the penicillin antibiotic, which contains a related thiazolidine (B150603) ring, further spurred interest in sulfur and nitrogen-containing heterocycles.

Over the decades, research has expanded significantly, and thiazole derivatives are now recognized for their wide-ranging pharmacological activities. researchgate.net They are integral components of numerous approved drugs with applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. ipinnovative.comacs.org The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, remains a cornerstone of synthetic strategies, though many novel and more efficient methods have since been developed. benthamdirect.com

Current research trends are focused on the development of highly specific and potent thiazole-based compounds. mdpi.com This includes the synthesis of complex molecules and hybrid structures that combine the thiazole moiety with other pharmacologically active scaffolds to enhance efficacy and overcome drug resistance. acs.orgnih.gov There is also growing interest in the application of thiazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and electrochromic materials due to their unique photophysical properties. iucr.orgresearchgate.net

Fundamental Research Questions and Scientific Significance

Direct Synthesis Approaches for this compound

Direct methods for the synthesis of the this compound core structure often involve the formation of the thiazole ring onto an aniline-based precursor. These methods are valued for their efficiency and atom economy.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are characterized by their high atom economy, reduced waste generation, and operational simplicity. nih.gov

A notable example involves the reaction of an appropriate aniline (B41778) derivative, an isothiocyanate, and an α-haloketone. For instance, the three-component reaction of aromatic ketones, sulfur, and cyanamide (B42294) has been developed as a metal-free method to produce 2-amino-4-arylthiazole derivatives. tandfonline.com This approach facilitates the formation of one carbon-nitrogen (C-N) and two carbon-sulfur (C-S) bonds in a single step. tandfonline.com Microwave-assisted one-pot synthesis has also been employed, significantly reducing reaction times and improving yields compared to conventional heating methods. researchgate.nettandfonline.com

Another MCR strategy for synthesizing related thiazole systems involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, which can be catalyzed by enzymes like trypsin, showcasing a novel chemoenzymatic approach. mdpi.com Furthermore, a one-pot, four-step process starting from α-active methylene (B1212753) ketones has been developed, involving bromination, reaction with potassium thiocyanate (B1210189), and condensation with primary amines. ekb.eg

The following table summarizes some examples of one-pot multicomponent reactions for the synthesis of thiazole derivatives.

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic ketones, sulfur, cyanamide | Metal-free | 2-Amino-4-arylthiazole derivatives | tandfonline.com |

| p-Substituted acetophenones, thiourea (B124793), iodine | Microwave irradiation | 2-Acylamino-4-arylthiazole derivatives | tandfonline.com |

| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Trypsin | Thiazole derivatives | mdpi.com |

| α-Active methylene ketones, N-bromosuccinimide, potassium thiocyanate, primary amines | One-pot, four-step | Thiazol-2(3H)-imine derivatives | ekb.eg |

| Ketoacid, thiosemicarbazide, phenacyl bromide | KSF clay | 2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives | researchgate.net |

Cyclocondensation and Cyclization Protocols

Cyclocondensation and cyclization reactions are fundamental methods for the formation of the thiazole ring in this compound and related structures. These protocols typically involve the reaction of a bifunctional precursor containing a thioamide or thiourea moiety with a component that provides the remaining atoms for the thiazole ring.

A common approach is the reaction of ω-arylaminonitriles, which can be cyclized to form 1-aryl-2-iminoazacycloalkanes, including structures related to the thiazole-aniline system. beilstein-journals.org These cyclizations are often promoted by reagents like polyphosphoric acid esters (PPE) or trimethylsilyl (B98337) polyphosphate (PPSE) and can be accelerated by microwave irradiation. beilstein-journals.org For instance, 1-aryl-2-iminopyrrolidines can be synthesized in high yields from ω-arylaminonitrile precursors using PPE. beilstein-journals.org

Another strategy involves the cyclocondensation of thiosemicarbazones with α-haloketones, a variation of the Hantzsch thiazole synthesis. clockss.org This method has been used to synthesize 2-(2-arylidenehydrazinyl)-4-(pyrazol-4-yl)thiazoles. clockss.org Similarly, the reaction of 2-bromo-1-(3,4-dimethylphenyl)ethanone with cyanothioacetamide leads to the formation of a 2-(thiazol-2-yl)acetonitrile derivative. researchcommons.org

The electrochemical initiation of intermolecular C-N bond formation followed by cyclization has also been reported as an environmentally benign method for synthesizing related heterocyclic systems like imidazo[1,2-a]pyridines from ketones and 2-aminopyridines. rsc.org This suggests potential for electrochemical methods in thiazole synthesis as well.

The following table provides examples of cyclocondensation and cyclization reactions for the synthesis of thiazole and related heterocyclic systems.

| Reactants | Reagents/Conditions | Product | Reference |

| ω-Arylaminonitriles | Polyphosphoric acid esters (PPE), microwave irradiation | 1-Aryl-2-iminoazacycloalkanes | beilstein-journals.org |

| Thiosemicarbazones, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Refluxing ethanol (B145695) | 2-(2-Arylidenehydrazinyl)-4-(pyrazol-4-yl)thiazoles | clockss.org |

| 2-Bromo-1-(3,4-dimethylphenyl)ethanone, cyanothioacetamide | Refluxing ethanol | 2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)acetonitrile | researchcommons.org |

| Ketones, 2-aminopyridines | Electrochemical conditions, catalytic hydriodic acid | Imidazo[1,2-a]pyridines | rsc.org |

Synthesis of this compound Derivatives and Related Thiazole-Aniline Systems

The derivatization of the this compound scaffold is crucial for exploring the structure-activity relationships of these compounds in various applications. Several classical and modern synthetic methodologies are employed for this purpose.

Hantzsch Synthesis and its Applications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is widely applicable to the synthesis of this compound analogues. nih.govmdpi.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. nih.govmdpi.com

For the synthesis of this compound derivatives, a common strategy is to use a substituted thiourea bearing the aniline moiety. For example, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with α-haloketones or aldehydes to yield N,N-disubstituted β-amino acids with a thiazole ring. nih.gov The reaction conditions can be optimized, with the best yields often obtained in water in the presence of sodium carbonate. nih.gov

The Hantzsch synthesis is versatile and can be adapted for one-pot, multi-component reactions. For instance, new substituted Hantzsch thiazole derivatives have been synthesized in high yields through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes, using a reusable silica-supported tungstosilisic acid catalyst. mdpi.com This approach can be performed under conventional heating or ultrasonic irradiation. mdpi.com

The following table illustrates the application of the Hantzsch synthesis for preparing thiazole derivatives.

| Thioamide/Thiourea Component | α-Halocarbonyl Component | Conditions | Product | Reference |

| N-Phenyl-N-thiocarbamoyl-β-alanine | α-Haloketones/aldehydes | Water, sodium carbonate | 3-{5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | nih.gov |

| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

| Thiosemicarbazones | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Refluxing ethanol | Thiazole derivatives bearing a pyrazole (B372694) moiety | clockss.org |

| Thiourea | α-Haloketones | Hantzsch condensation | 2-Aminothiazole (B372263) unit | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex this compound derivatives. semanticscholar.orgacs.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. acs.org This reaction can be used to couple an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve coupling a 2-aminothiazole derivative with a functionalized aryl halide. The development of various phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides. semanticscholar.org

The Suzuki cross-coupling reaction is another powerful palladium-catalyzed method, primarily used for C-C bond formation between an organoboron compound and an organic halide or triflate. mdpi.com This reaction has been employed in the synthesis of derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where various aryl and heteroaryl boronic acids were coupled with a bromo-substituted thiophene-aniline scaffold. mdpi.com The choice of catalyst, ligand, solvent, and base is critical for the success of these reactions. mdpi.com

Palladium catalysis also enables tandem reactions, where multiple bond-forming events occur in a single pot. For example, the synthesis of N-functionalized indoles can be achieved through a palladium-catalyzed cascade sequence involving the coupling of o-alkynylhaloarenes with amines. aablocks.com

The following table provides examples of palladium-catalyzed cross-coupling reactions used in the synthesis of aniline and thiazole derivatives.

| Coupling Reaction | Substrates | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | Amines, Aryl halides/triflates | Palladium catalyst, Phosphine ligand | Aryl amines | semanticscholar.orgacs.org |

| Suzuki Cross-Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | (E)-4-Aryl/heteroaryl-N-((3-aryl/heteroaryl-thiophen-2-yl)methylene)-2-methylaniline derivatives | mdpi.com |

| Tandem N-Alkenylation/N-Arylation | Alkenyl triflates, Amines | Pd₂(dba)₃, Xantphos | N-Substituted indoles | aablocks.com |

| Cyanation | Aryl chlorides/triflates, Sodium cyanate | Pd₂(dba)₃, Ligand | Unsymmetrical ureas | nih.gov |

Diazotization and Azo Coupling Reactions in 2-Aminothiazole Systems

Diazotization of 2-aminothiazoles followed by azo coupling is a classic and effective method for the synthesis of a wide range of azo dyes and other functionalized thiazole derivatives. jetir.orggoogle.combenthamdirect.com This two-step process involves the conversion of the primary amino group of a 2-aminothiazole into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. jetir.orgsci-hub.ru

The diazotization of 2-aminothiazoles is typically carried out in a strong acidic medium, such as concentrated hydrochloric acid or a mixture of sulfuric acid and water, using sodium nitrite (B80452) at low temperatures (0-5 °C). jetir.orgtandfonline.com The stability and reactivity of the resulting diazonium salt depend on the substituents on the thiazole ring and the reaction conditions. tandfonline.com For some substituted 2-aminothiazoles, diazotization is more efficient using nitrosylsulfuric acid. tandfonline.com

The subsequent azo coupling reaction is performed by adding the diazonium salt solution to a solution of a coupling component, such as a phenol, aniline, or another active methylene compound. jetir.orgbenthamdirect.com The pH of the reaction mixture is often adjusted to facilitate the coupling, with basic conditions (pH 7-8) sometimes leading to improved yields. jetir.org This methodology has been used to synthesize a variety of (thiazol-2-yl)diazenyl derivatives with different shades of color. jetir.org

The following table summarizes the conditions and outcomes of diazotization and azo coupling reactions involving 2-aminothiazole systems.

| 2-Aminothiazole Derivative | Diazotizing Agent/Conditions | Coupling Component | Product | Reference |

| 2-Aminothiazole | NaNO₂, concentrated HCl, 0-5 °C | Substituted aromatic compounds | (Thiazol-2-yl)diazenyl derivatives | jetir.org |

| 4-Phenyl-5-(phenylsulfonyl)thiazole-2-amine | NaNO₂, H₂SO₄/H₂O, 0-5 °C | Resorcinol, m-nitroaniline, etc. | Azo dyes | jetir.org |

| 2-Aminothiazole derivatives | Nitrosylsulfuric acid | Pyridone | Disperse-reactive dyes | iosrjournals.org |

| 2-Aminothiazole | HNO₃/H₃PO₄ | Azulenes | Azulene-1-azo-2'-thiazoles | researchgate.net |

| 2-Amino-5-methyl-thiazole | Diazo-coupling reaction | N/A | Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine | rsc.org |

Functionalization via Amidation and Substitution Reactions

The aniline functional group in this compound is a key site for derivatization, particularly through amidation and substitution reactions. These transformations allow for the introduction of a wide array of functional groups, enabling the modulation of the compound's physicochemical and biological properties.

Amidation Reactions: The primary amine of the aniline ring can readily undergo acylation to form amide derivatives. This is a common strategy to create more complex molecules. Amide bond formation can be achieved using various coupling reagents. For instance, the reaction of an aniline derivative with a carboxylic acid can be facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov While direct amidation of this compound is not explicitly detailed in the provided literature, the general applicability of such protocols to electron-deficient anilines suggests its feasibility. nih.gov

Another approach involves the reaction of the aminothiazole core with activated acylating agents. For example, 2-aminothiazole derivatives can be reacted with chloroacetyl chloride to produce an N-acylated intermediate. nih.govrsc.org This intermediate, a 2-chloro-N-(thiazol-2-yl)acetamide, can then undergo nucleophilic substitution with various amines to yield a library of functionalized amide derivatives. nih.gov A similar strategy could be envisioned starting from this compound to functionalize the exocyclic amine.

A ruthenium-catalyzed, regioselective ortho-amidation of 2-aryl benzothiazoles using acyl azides as the nitrogen source has also been reported. acs.org This method demonstrates the potential for direct C-H functionalization on the aniline ring, leading to ortho-amido products, although it targets the aryl ring attached to the thiazole rather than an amino-substituted one directly. acs.org

Substitution Reactions: The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The aniline group is a powerful activating group and directs electrophiles to the ortho and para positions of the benzene (B151609) ring. For the related compound 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline, electrophilic substitution reactions such as nitration and bromination have been shown to occur at the position para to the aniline group.

Furthermore, the synthesis of related structures often involves the coupling of substituted anilines with a thiazole precursor. For example, 2-arylamino-4-(nitroaryl)thiazoles have been synthesized by reacting substituted anilines with a thiocyanate intermediate derived from a bromoacetophenone. tandfonline.com This highlights a synthetic route where the substitution pattern on the aniline ring is established prior to the thiazole ring formation.

The following table summarizes representative substitution reactions on analogous aniline-thiazole structures.

| Reaction Type | Reagents/Conditions | Substrate | Product | Yield (%) | Ref |

| Amide Coupling | EDC, DMAP, HOBt, CH₃CN | Thiazole carboxylic acid and Aniline derivative | Amide derivative | 80 | nih.gov |

| Amide Formation | Chloroacetyl chloride, Dioxane, Triethylamine | 2-Aminothiazole derivative | 2-Chloro-N-(thiazol-2-yl)acetamide | 70 | nih.gov |

| Nucleophilic Substitution | Aliphatic amines, DMF, K₂CO₃ | 2-Chloro-N-(thiazol-2-yl)acetamide | 2-Substituted N-(thiazol-2-yl)acetamide | Not specified | nih.gov |

| Electrophilic Nitration | HNO₃/H₂SO₄ (0°C) | 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline | 4-Nitroaniline derivative | 78 |

Green Chemistry Principles in Synthesis Design

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methods for thiazole derivatives. nih.govbepls.com Conventional synthesis routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. nih.gov Green chemistry approaches aim to mitigate these issues by employing safer solvents, renewable starting materials, efficient catalysts, and alternative energy sources.

Several green strategies have been successfully applied to the synthesis of the thiazole core:

Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govbepls.com For instance, the Hantzsch-thiazole reaction has been effectively performed under microwave irradiation. tandfonline.com Similarly, ultrasound has been used to promote the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.comdntb.gov.ua

Green Solvents: Replacing hazardous solvents like DMF and pyridine (B92270) is a key goal of green chemistry. mdpi.com Water and ethanol are preferred green solvents. bepls.commdpi.com Researchers have developed procedures for synthesizing thiazoles in water or in solvent-free (neat) conditions. bepls.com Deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, have also emerged as promising eco-friendly reaction media for thiazole synthesis. mdpi.com

Reusable and Green Catalysts: The use of recyclable catalysts minimizes waste and cost. Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.comdntb.gov.ua Biocatalysts, such as a cross-linked chitosan (B1678972) hydrogel, have also been shown to be effective and recyclable for thiazole synthesis under ultrasonic irradiation. mdpi.com Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles represent another example of a reusable catalyst for the green one-pot synthesis of thiazole scaffolds. acs.org

The table below compares different green synthetic approaches for thiazole derivatives.

| Green Chemistry Principle | Methodology | Advantages | Reference(s) |

| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction times, high yields, no harmful by-products. | tandfonline.combepls.com |

| Alternative Energy Source | Ultrasonic irradiation | Mild conditions, reduced reaction times, high yields. | mdpi.comdntb.gov.uamdpi.com |

| Green Solvents | Synthesis in water | Avoids use of toxic organic solvents, simple workup. | bepls.com |

| Green Solvents | Deep Eutectic Solvents (e.g., L-proline/ethylene glycol) | Non-toxic, biodegradable, potential for reuse. | mdpi.com |

| Green Catalysis | Reusable solid acid catalyst (Silica-supported tungstosilisic acid) | Catalyst is easily recoverable and reusable, efficient. | mdpi.comdntb.gov.ua |

| Green Catalysis | Biocatalyst (Chitosan hydrogel) | Eco-friendly, reusable, high yields, mild conditions. | mdpi.com |

| Green Catalysis | Nanoparticle catalyst (NiFe₂O₄) | Reusable, facile, one-pot multicomponent synthesis. | acs.org |

Elucidation of Reaction Mechanisms in Thiazole Ring Formation

The Hantzsch thiazole synthesis is the most classical and widely utilized method for constructing the thiazole ring. mdpi.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea. tandfonline.comnih.gov

The mechanism for the formation of a 2-aminothiazole derivative via the Hantzsch synthesis is generally understood to proceed through the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This results in the formation of an isothiouronium salt intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The hydroxythiazoline intermediate then undergoes dehydration (elimination of a water molecule) to form the aromatic thiazole ring.

This sequence of reactions—nucleophilic substitution, cyclization, and elimination—is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net The condensation can proceed through different intermediates, such as imino thioethers and hydroxythiazolines, which are sometimes stable enough to be isolated. nih.gov

For the specific synthesis of this compound, the thioamide component would be a derivative of thiourea and the α-haloketone would need to be appropriately substituted to yield the final product. An alternative Hantzsch-type approach could involve the reaction of 2-aminothiophenol (B119425) derivatives or the reaction of an α-haloketone with an N-arylthiourea.

Other mechanistic pathways for thiazole formation have also been explored. For instance, a copper-catalyzed cyclization starting from oximes, anhydrides, and potassium thiocyanate has been developed. nih.gov Another method involves a domino alkylation-cyclization reaction between propargyl bromides and thiourea derivatives under microwave irradiation. nih.gov A proposed mechanism for the formation of 2-substituted benzothiazoles from anilines involves the initial oxidation of the aniline to an imine, followed by electrophilic attack of sulfur, intramolecular cyclization, and finally oxidative aromatization to yield the thiazole ring fused to the benzene ring. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is influenced by the electronic properties of both the aniline and thiazole rings. researchgate.net The aniline ring, being electron-rich, is generally activated towards electrophilic attack, while the thiazole ring is more susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution: The amino group on the aniline ring is a strong activating group and directs electrophiles to the ortho and para positions. However, the presence of the bulky thiazole group at the ortho position can sterically hinder substitution at that site. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are expected to occur predominantly at the para position of the aniline ring. For instance, iodination of N-substituted anilines can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. vulcanchem.com

Nucleophilic Aromatic Substitution: The thiazole ring, being an electron-deficient heterocycle, is more prone to nucleophilic attack. However, the aniline part of the molecule is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups. In the context of this compound derivatives, nucleophilic substitution has been observed. For example, the synthesis of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline involves a nucleophilic substitution reaction where 4-(4-methoxyphenyl)thiazole-2-amine is reacted with aniline. Additionally, the amino group of 2-(2′-Aminophenyl)benzothiazole can undergo nucleophilic substitution to yield amides. mdpi.com

The interplay of these reactivities allows for the selective functionalization of either the aniline or the thiazole ring, providing pathways to a diverse range of derivatives.

Oxidative and Reductive Pathways of the Thiazole and Aniline Moieties

The thiazole and aniline components of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The aniline moiety is susceptible to oxidation. In the context of related benzothiazole (B30560) derivatives, the amino group can be oxidized to form reactive intermediates. nih.gov For instance, the oxidation of 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline leads to the formation of a quinoline (B57606) derivative through an oxidative cleavage and subsequent cyclization. researchgate.net General oxidation of similar compounds can lead to the formation of sulfoxides or sulfones.

Reduction: The thiazole ring can undergo reduction. For example, reduction reactions can convert the thiazole ring to a dihydrothiazole. The nitro derivatives of related compounds can also be readily reduced to the corresponding amines. For instance, the nitro group in 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline can be reduced to an amino group. smolecule.com A plausible method for this reduction is using sodium borohydride (B1222165) (NaBH4). nih.gov

| Reaction Type | Moiety | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Aniline | I2 promoted | Quinoline derivative (via cleavage and cyclization) | researchgate.net |

| Reduction | Thiazole | - | Dihydrothiazole | |

| Reduction | Nitro-substituted Aniline | NaBH4 | Amino-substituted Aniline | nih.govsmolecule.com |

Intramolecular Cyclization and Rearrangement Mechanisms

This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems through intramolecular cyclization and rearrangement reactions. These reactions often lead to the formation of fused tricyclic and tetracyclic structures.

One notable example is the oxidative cyclization of 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline, which undergoes a domino reaction involving oxidative cleavage of a C(sp²)–H bond, followed by a Pictet–Spengler type cyclization and subsequent aromatization to yield a benzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-c]quinoline derivative. researchgate.net Similarly, intramolecular cyclization of 2-halogenothioanilides, which can be conceptually related to derivatives of this compound, is a known route to 2-arylbenzothiazoles. nih.gov

Rearrangement reactions are also a feature of thiazole chemistry. For example, the Favorskii rearrangement can transform an alpha-halo ketone into an ester, a reaction type that highlights the potential for skeletal reorganization in related systems. libretexts.org Another relevant transformation is the Smiles rearrangement, an intramolecular aromatic nucleophilic substitution. dalalinstitute.com While not directly documented for the parent compound, these rearrangement pathways are plausible for suitably substituted derivatives of this compound.

| Starting Material Derivative | Reaction Type | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| 2-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline | Oxidative Cyclization | Pictet–Spengler cyclization | Benzo[4′,5′]thiazolo[2′,3′:2,3]imidazo[4,5-c]quinoline | researchgate.net |

| 2-Halogenothioanilides | Intramolecular Cyclization | S-arylation | 2-Arylbenzothiazoles | nih.gov |

| N-Aryl hydroxylamines | Rearrangement | - | 2-Aminoanilines | nih.gov |

Investigations into Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the thiazole nitrogen) within the this compound scaffold allows for the formation of an intramolecular hydrogen bond. jchemrev.comresearchgate.net This interaction plays a crucial role in determining the molecule's conformation and, consequently, its chemical and physical properties.

Spectroscopic studies, particularly using nuclear magnetic resonance (NMR), have been instrumental in confirming the existence and strength of this hydrogen bond. nih.govuq.edu.au For instance, in related 2-(benzo[d]thiazol-2'-yl)-N-alkylanilines, deuterium (B1214612) exchange experiments monitored by heteronuclear NMR spectroscopy provided clear evidence of a strong intramolecular hydrogen bond. nih.gov The chemical shift of the amino proton is a key indicator of hydrogen bonding. ruc.dk

Computational studies using methods like Density Functional Theory (DFT) have further elucidated the conformational preferences of these molecules. uq.edu.au These calculations have shown that conformers with an intramolecular hydrogen bond between the amino proton and the thiazole nitrogen are significantly lower in energy, indicating their high population at equilibrium. uq.edu.au This hydrogen bond contributes to a more planar conformation of the molecule, although the phenyl and thiazole rings are often not perfectly coplanar. nih.govuq.edu.au

Coordination Chemistry of 2 Thiazol 2 Yl Aniline and Its Complexes

Ligand Design Principles and Chelation Properties

The compound 2-(thiazol-2-yl)aniline and its analogues are notable for their capacity to act as chelating agents in coordination chemistry. The design of these ligands is centered around the strategic placement of nitrogen and other donor atoms that can coordinate with a central metal ion. The core structure, featuring a thiazole (B1198619) ring linked to an aniline (B41778) group, provides a bidentate N,N-donor set. The nitrogen atom of the thiazole ring and the nitrogen atom of the amino group of the aniline moiety can both participate in coordination. mdpi.com

Derivatives of this compound can be further functionalized to create more complex ligand systems. For instance, the introduction of other donor groups can lead to tridentate or even polydentate ligands. ineosopen.orgineosopen.org This adaptability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. The flexibility of the phenyl and thiazole rings also allows for the adoption of various conformations to accommodate the coordination preferences of different metal ions. mdpi.com

Synthesis and Characterization of Metal Coordination Compounds

Palladium(II) and Platinum(II) Pincer Complexes

Pincer-type ligands derived from 2-(benzothiazol-2-yl)aniline have been successfully employed in the synthesis of Palladium(II) and Platinum(II) complexes. ineosopen.orgineosopen.org The synthesis typically involves the condensation of 2-(benzothiazol-2-yl)aniline with a suitable reagent, such as 2-(methylthio)acetyl chloride, to introduce an additional donor arm. ineosopen.orgineosopen.org The subsequent reaction with a Pd(II) or Pt(II) precursor leads to direct cyclometalation, where the metal center is coordinated in a tridentate S,N,N fashion. ineosopen.orgineosopen.org

These pincer complexes are characterized by a range of spectroscopic techniques. In Infrared (IR) spectroscopy, the coordination of the ligand to the metal is confirmed by the disappearance of the N-H stretching vibration and a significant shift in the C=O stretching frequency. ineosopen.org Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence for the structure of these complexes in solution. The definitive solid-state structure is often determined by single-crystal X-ray diffraction analysis. ineosopen.org

| Compound | Metal Ion | Coordination | Spectroscopic Evidence (IR, cm⁻¹) | Reference |

| Pd(II) pincer complex | Pd(II) | S,N,N | C=O stretch shifts from 1665 to 1629 | ineosopen.org |

| Pt(II) pincer complex | Pt(II) | S,N,N | C=O stretch shifts from 1665 to 1636 | ineosopen.org |

Zinc(II) Halide Complexes

The coordination chemistry of 2-(benzothiazol-2-yl)aniline (also referred to as NH₂-pbt) with Zinc(II) halides has been explored, leading to the formation of complexes with the general formula [Zn(NH₂-pbt)Hal₂], where Hal is Cl or Br. mdpi.com The synthesis of these complexes is achieved by the direct reaction of NH₂-pbt with the corresponding anhydrous zinc halide in a suitable solvent like ethyl acetate. mdpi.com

Characterization of these complexes reveals a chelate coordination mode where the NH₂-pbt ligand binds to the zinc ion through both the nitrogen atom of the amino group and the nitrogen atom of the benzothiazole (B30560) ring. mdpi.com This N,N-chelation results in the formation of a stable five-membered ring. The structures of these complexes have been confirmed by single-crystal X-ray diffraction. mdpi.com

| Complex | Formula | Yield | Analytical Data | Reference |

| Zinc(II) Chloride Complex | [Zn(C₁₃H₁₀N₂S)Cl₂] | 90% | C: 42.9, H: 2.9, N: 7.7, S: 8.5 (Found) | mdpi.com |

| Zinc(II) Bromide Complex | [Zn(C₁₃H₁₀N₂S)Br₂] | 85% | C: 34.6, H: 2.3, N: 6.2, S: 6.7 (Found) | mdpi.com |

Rhenium(I) and Technetium(I) Mixed-Ligand Complexes

Derivatives of this compound have been utilized in the formation of mixed-ligand complexes with Rhenium(I) and by extension, Technetium(I), which shares similar coordination chemistry. These complexes often feature a fac-[M(CO)₃]⁺ core (where M is Re or Tc) coordinated to a bidentate derivative of this compound and a third ancillary ligand. researchgate.net For example, a '2 + 1' mixed-ligand complex can be generated where the bidentate ligand and a monodentate aqua ligand occupy the coordination sites of the [Re(CO)₃]⁺ core. researchgate.net

The synthesis and characterization of these complexes are crucial for their potential applications. Spectroscopic methods and X-ray crystallography are used to elucidate their structures and bonding. researchgate.net The electronic properties of these complexes can be tuned by modifying the ancillary ligands, which in turn can influence their photophysical properties.

Complexation with Other Transition Metal Ions

The versatility of this compound and its derivatives as ligands extends to a variety of other transition metals. Complexes with Cu(II), Co(II), and Ni(II) have been synthesized and characterized. bohrium.comresearchgate.net The synthesis of these complexes often involves the reaction of a thiazole-based ligand with the corresponding metal salt in a suitable solvent. rsc.org The resulting complexes can exhibit different coordination geometries depending on the metal ion and the specific ligand used. For instance, octahedral geometries are common for Fe(III), Co(II), and Cu(II) complexes, while tetrahedral geometries have been observed for Ni(II) and Zn(II) complexes. bohrium.com

Structural Analysis of Coordination Geometries and Metal-Ligand Bonding

In the case of the Pd(II) and Pt(II) pincer complexes, a distorted square-planar geometry around the metal center is typically observed. ineosopen.org For the Zinc(II) halide complexes, the coordination geometry around the zinc atom is generally tetrahedral, with the two nitrogen atoms of the ligand and two halide ions occupying the coordination sites. mdpi.com A notable feature in the structure of the free ligand and some of its complexes is the potential for a twist between the thiazole and aniline moieties, with the dihedral angle varying depending on the coordination environment. mdpi.com

The metal-ligand bonding in these complexes is primarily characterized by the donation of electron pairs from the nitrogen and other donor atoms of the ligand to the metal center. In pincer complexes, the deprotonated central amide unit forms a strong covalent bond with the metal. ineosopen.org The bond lengths between the metal and the donor atoms provide insight into the strength of the coordination. For example, in Rhenium(I) carbonyl complexes, the Re-C bond lengths of the carbonyl ligands can be influenced by the trans effect of the other coordinating ligands. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Zn(C₁₃H₁₀N₂S)Cl₂] | Zn(II) | Tetrahedral | Zn-N1: 2.0144(15), Zn-N2: 2.0139(17), Zn-Cl1: 2.2195(5), Zn-Cl2: 2.2310(5) | mdpi.com |

| fac-[Re(C₁₉H₁₃N₃S)(CO)₃(H₂O)]⁺ | Re(I) | Octahedral | - | researchgate.net |

| Pd(II) pincer complex | Pd(II) | Square Planar | - | ineosopen.org |

Electronic Structure and Spectroscopic Properties of Complexes

The electronic structure and photophysical properties of metal complexes containing thiazole-aniline type ligands are of significant interest due to their potential in materials science, particularly for applications like organic light-emitting diodes (OLEDs). The properties are largely dictated by the interplay between the ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) states.

The electronic absorption spectra of these complexes are generally characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic and heterocyclic ligand framework. For instance, the parent ligand 2-(1,3-benzothiazol-2-yl)aniline (B182507) exhibits absorption maxima between 265–385 nm. Upon complexation with a metal ion, these bands may shift, and new, lower-energy bands corresponding to charge transfer transitions can appear.

The fluorescence properties are particularly noteworthy. Many complexes are emissive, with the emission wavelength and intensity being highly dependent on the metal ion, the specific substituents on the ligand, and the solvent environment. For example, zinc complexes of 2-(2-aminophenyl)benzothiazole (NH2-pbt) and its derivatives have been studied for their luminescent properties. mdpi.comdoaj.org Solid-state photoluminescence studies of zinc halide complexes with NH2-pbt ([Zn(NH2-pbt)Hal2]) show single-band emission, whereas complexes with a related α-aminophosphine oxide derivative exhibit dual-band photoluminescence. mdpi.comdoaj.org One band is ascribed to a regular amine species, while the second, lower-energy band can be associated with an excited-state intramolecular proton transfer (ESIPT) mechanism or a twisted intramolecular charge transfer (TICT) state. mdpi.comdoaj.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure more deeply. For 2-(1,3-benzothiazol-2-yl)aniline, the HOMO energy is calculated to be -5.32 eV and is localized on the benzothiazole and aniline rings, while the LUMO energy is -1.87 eV and delocalized across the π-system, resulting in an energy gap of 3.45 eV. In a study on a Schiff-base ligand containing a thiazole moiety, DFT calculations on its metal complexes provided insights into their geometry and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity and electronic transitions. bohrium.com

The table below summarizes key spectroscopic data for representative metal complexes derived from 2-(2-aminophenyl)benzothiazole (NH2-pbt), a close analogue of this compound.

Table 1: Spectroscopic Properties of Metal Complexes with 2-(2-Aminophenyl)benzothiazole (NH2-pbt) Analogues

| Complex | Emission Maxima (nm) | Remarks | Reference |

|---|---|---|---|

| [Zn(NH2-pbt)Cl2] | 395 (major), ~520 (minor) | Solid-state single-band emission with a minor defect band. | mdpi.com |

| [Zn(NH2-pbt)Br2] | 407 (major), ~550 (minor) | Solid-state single-band emission with a minor defect band. | mdpi.com |

| [Zn(PCNH-pbt)Cl2]* | 450, 600 | Solid-state dual-band emission. | mdpi.com |

| [Zn(PCNH-pbt)Br2]* | 450, 600 | Solid-state dual-band emission. | mdpi.com |

*PCNH-pbt is an α-aminophosphine oxide derivative of NH2-pbt.

Catalytic Applications of Metal Complexes Derived from Thiazole-Aniline Ligands

Metal complexes derived from thiazole-aniline and related ligands have demonstrated significant potential as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. The structural and electronic properties of these ligands, such as their strong σ-donation and tunable steric environment, can stabilize the metal center and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination. mdpi.com

Palladium complexes, in particular, have been explored for their catalytic activity. Pincer-type ligands derived from 2-(benzothiazol-2-yl)aniline have been used to create palladium(II) and platinum(II) complexes. ineosopen.orgineosopen.org These complexes are often stable and can act as efficient catalysts. For example, a Pd(II) complex with a thiazoline-based ligand showed exceptional activity in the synthesis of biaryls from phenylhydrazine (B124118) and aryl halides, achieving a high turnover frequency. rsc.org The utility of palladium complexes extends to various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Copper complexes based on thiazole-containing porous polymers have been employed as efficient heterogeneous catalysts for the synthesis of 2-arylquinolines and 2-arylbenzothiazoles. doi.org These catalysts proved effective for a range of substrates, tolerating both electron-donating and electron-withdrawing groups on the arylamine reactants and yielding products in good to excellent yields. doi.org The reusability of such heterogeneous catalysts is a significant advantage for industrial applications.

Furthermore, complexes of other transition metals like nickel and cobalt with thiazole-containing ligands have been investigated for catalysis. mdpi.com Nickel pincer complexes have been used in Suzuki-Miyaura reactions, and copper pincer complexes have been tested as catalysts in C-N cross-coupling reactions, yielding products with high efficiency. mdpi.com The development of catalysts based on earth-abundant metals like copper and nickel is a growing area of research, aiming to replace more expensive metals like palladium. mdpi.com

The table below highlights some catalytic applications of metal complexes with thiazole-aniline and related ligands.

Table 2: Catalytic Applications of Thiazole-Aniline Based Metal Complexes

| Catalyst Type | Reaction | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| Pd(II)-Thiazoline Complex | Biaryl Synthesis | Phenylhydrazine, Aryl Halides | High (TOF = 49.5 h⁻¹) | rsc.org |

| Cu-Thiazolo[5,4-d]thiazole Polymer | 2-Arylquinoline Synthesis | Arylamines, Aryl/Heterocyclic Ketones | 55-78% | doi.org |

| Cu-Thiazolo[5,4-d]thiazole Polymer | 2-Arylbenzothiazole Synthesis | 2-Iodoaniline, Benzyl Chloride | up to 92% | doi.org |

| PNP-Cu(I) Pincer Complex | C-N Cross-Coupling | Aryl Halides, Anilines | 73-93% | mdpi.com |

| POCOP-Ni Pincer Complex | Thiolation | Iodobenzene, Disulfides | up to 86% | mdpi.com |

*PNP and POCOP are pincer ligands with different donor atoms.

Biological and Medicinal Chemistry Research Applications

Anticancer Activity and Mechanistic Insights

Derivatives of the 2-aminothiazole (B372263) scaffold are recognized for their potent and selective inhibitory activity against a wide array of human cancer cell lines, including those affecting the breast, lung, colon, and liver, as well as leukemia. frontiersin.orgnih.govresearchgate.net The anticancer properties of these compounds are a central focus of ongoing research, with studies delving into their cytotoxic effects, the molecular pathways they trigger, and the specific cellular components they target.

The cytotoxic potential of 2-(Thiazol-2-yl)aniline derivatives has been extensively evaluated against various human cancer cell lines. These in vitro studies are crucial for determining the concentration at which a compound can inhibit the growth of cancer cells by 50% (IC50 value), a key indicator of its potency.

Numerous studies have demonstrated that hybrid molecules incorporating the thiazole (B1198619) scaffold exhibit moderate to strong cytotoxic effects. nih.govrsc.org For instance, certain thiazole-amino acid hybrid derivatives have shown significant cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with some compounds displaying IC50 values as low as 2.07–8.51 μM. nih.govrsc.org

Similarly, newly synthesized bis-thiazole derivatives have shown remarkable cytotoxic activity. frontiersin.org For example, compound 5e was potent against MCF-7 breast cancer cells with an IC50 of 0.6648 µM, while compound 5a was effective against MDA-MB-231 breast cancer cells with an IC50 of 1.51 µM. frontiersin.org Another derivative, compound 4c, was found to be highly active against both MCF-7 and liver cancer (HepG2) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com

Further research on other derivatives has identified compounds with potent activity against various cancer cell lines, including H1299 (lung cancer) and SHG-44 (glioma). nih.govresearchgate.net One of the most promising analogues demonstrated IC50 values of 4.89 µM against H1299 and 4.03 µM against SHG-44 cell lines. nih.gov The data below summarizes the cytotoxic activity of selected thiazole derivatives against a panel of human cancer cell lines.

| Compound Type | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiazole-Amino Acid Hybrid | A549 | Lung | 2.07 - 8.51 | nih.govrsc.org |

| Thiazole-Amino Acid Hybrid | HeLa | Cervical | 2.07 - 8.51 | nih.govrsc.org |

| Thiazole-Amino Acid Hybrid | MCF-7 | Breast | 2.07 - 8.51 | nih.govrsc.org |

| Bis-thiazole (5e) | MCF-7 | Breast | 0.6648 | frontiersin.org |

| Bis-thiazole (5a) | MDA-MB-231 | Breast | 1.51 | frontiersin.org |

| Bis-thiazole (5f) | A2780 | Ovarian | 2.34 | frontiersin.org |

| Bis-thiazole (5c) | HeLa | Cervical | 0.0006 | frontiersin.org |

| Thiazole Derivative (4c) | MCF-7 | Breast | 2.57 | mdpi.com |

| Thiazole Derivative (4c) | HepG2 | Liver | 7.26 | mdpi.com |

| 2-Aminothiazole Derivative (27) | HeLa | Cervical | 1.6 | nih.gov |

| 2-Aminothiazole Derivative (40) | H1299 | Lung | 4.89 | nih.govresearchgate.net |

| 2-Aminothiazole Derivative (40) | SHG-44 | Glioma | 4.03 | nih.govresearchgate.net |

A primary mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. bilkent.edu.tr

Research has shown that certain thiazole compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov This is evidenced by their ability to activate key initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3 and caspase-7. bilkent.edu.trnih.govnih.gov

For example, studies on novel 2-amino-5-benzylthiazole derivatives demonstrated their ability to induce the cleavage of PARP1 and caspase-3 in human leukemia cells. ukrbiochemjournal.org These compounds also led to an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2, further confirming the activation of the apoptotic machinery. ukrbiochemjournal.org Similarly, treatment of ovarian cancer cells (KF-28) with certain bis-thiazole derivatives resulted in the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic Bcl-2 gene, indicating the involvement of the mitochondrial-dependent apoptosis pathway. frontiersin.org

One study identified a thiazolidine (B150603) compound, ALC67, that showed strong cytotoxic activity and induced a SubG1/G1 cell cycle arrest, which is often associated with apoptosis. bilkent.edu.trnih.gov Further investigation revealed that its cytotoxic effect was due to the activation of the caspase-9-dependent apoptotic pathway. bilkent.edu.trnih.gov The activation of these caspase cascades ultimately leads to the fragmentation of cellular DNA and the dismantling of the cell, key hallmarks of apoptosis. bilkent.edu.trukrbiochemjournal.org

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific molecular targets that are critical for cancer cell growth and survival. nih.gov Two such targets that have been extensively studied are the phosphatidylinositol 3-kinase (PI3K) pathway and the tubulin protein network.

The thiazole core is an essential component in the structure of alpelisib, a known selective inhibitor of PI3Kα. nih.gov Research has shown that thiazole derivatives can act as potent inhibitors of various isoforms of PI3K. researchgate.netnih.gov One study reported a derivative that exhibited significant inhibitory activity against PI3K with an IC50 value of 58.42 nmol/l. researchgate.net

Another critical target for these compounds is tubulin. Tubulin proteins polymerize to form microtubules, which are essential for maintaining cell structure and forming the mitotic spindle during cell division. nih.govnih.gov Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.govresearchgate.net For example, a 2-anilino triazolopyrimidine derivative was found to be a powerful inhibitor of tubulin polymerization with an IC50 of 0.45 µM and significantly inhibited the binding of colchicine to tubulin. nih.gov This inhibition leads to disorganized microtubules and prevents the formation of a functional mitotic spindle, ultimately causing cell death in cancer cells. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights into the structural features required for potent anticancer efficacy.

Research has indicated that the substituents on both the thiazole and aniline (B41778) rings play a crucial role in determining the cytotoxic potential of the molecule. For instance, the introduction of a chlorine atom on the 2-amino group of the thiazole ring or its addition to a dialkyl group has been shown to decrease anticancer activity. nih.gov Conversely, the presence of 4,5-butylidene and benzylic amines on the 2-aminothiazole structure was found to be beneficial for improving cytotoxicity. nih.govresearchgate.net

In a series of thiazole–amino acid hybrids, it was observed that while the parent 2-aminothiazoles showed weak to no cytotoxicity, the hybrid derivatives exhibited moderate to strong activity. nih.gov This suggests that the amino acid moiety significantly contributes to the anticancer effect. Furthermore, studies on bis-thiazole derivatives have revealed that specific substitutions can lead to highly potent compounds with IC50 values in the nanomolar range. frontiersin.org The presence of a fluoro substituent or a chlorophenyl group has been noted to enhance the biological activity and cytotoxic effectiveness of thiazole derivatives, potentially by improving the compound's ability to penetrate cell membranes. nih.gov These SAR studies are critical for the rational design and optimization of new, more effective thiazole-based anticancer agents. nih.gov

Antimicrobial Activity and Mode of Action

In addition to their anticancer properties, derivatives of the this compound scaffold have demonstrated significant antimicrobial activity. researchgate.net These compounds are being investigated as potential new agents to combat a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Thiazole derivatives have been screened for their antibacterial activity against a broad spectrum of bacterial species. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.govcabidigitallibrary.org For example, a series of thiazole derivatives combined with adamantane (B196018) and 4-thiazolidinone (B1220212) scaffolds showed remarkable antibacterial activity, with MIC values ranging from 3.7 to 200 μg/mL against a panel of both Gram-positive and Gram-negative strains. nih.gov

In another study, a thiophene (B33073) derivative containing a benzothiazole (B30560) moiety exhibited activity equal to the antibiotic chloramphenicol (B1208) against S. aureus, with an MIC of 3.125 µg/mL. nih.gov Furthermore, some N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity, with one compound showing an MIC of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. nih.gov The presence of two thiazole moieties linked by a hydrazone group has also been associated with increased antibacterial and antifungal activity. nih.gov The table below presents the antibacterial spectrum of various thiazole derivatives.

| Compound Type | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazole-Adamantane Hybrid (73d) | S. aureus | Positive | 4.18 | nih.gov |

| Thiazole-Adamantane Hybrid (73d) | P. aeruginosa | Negative | 7.1 | nih.gov |

| Thiazole-Adamantane Hybrid (73c) | S. aureus | Positive | 7.0 | nih.gov |

| Thiazole-Adamantane Hybrid (73c) | P. aeruginosa | Negative | 7.0 | nih.gov |

| Benzothiazole-Thiophene (13) | S. aureus | Positive | 3.125 | nih.gov |

| Benzothiazole-Thiophene (13) | S. pyogenes | Positive | >3.125 | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide (5a) | S. aureus | Positive | 3.9 | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide (5a) | A. xylosoxidans | Negative | 3.9 | nih.gov |

| 2-(1H-tetrazolo-5-yl)aniline derivative (2.3) | E. coli | Negative | - (31mm inhibition zone) | zsmu.edu.ua |

| 2-(1H-tetrazolo-5-yl)aniline derivative (2.5) | P. aeruginosa | Negative | - (23mm inhibition zone) | zsmu.edu.ua |

Antifungal Efficacy

Derivatives of this compound have been investigated for their potential as antifungal agents, showing considerable efficacy against various fungal strains. Research into newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against reference and clinical isolates of Candida species. researchgate.net These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL against clinical isolates of C. albicans. researchgate.net The minimum fungicidal concentration (MFC) values were typically two- to four-fold higher than the MIC values, falling in the range of 0.015 to 31.25 µg/mL. researchgate.net The mechanism of action for these derivatives may be linked to their influence on the structure of the fungal cell wall and/or the cell membrane. acs.orgacs.org

Further studies have explored other thiazole derivatives. A novel thiazolylhydrazone derivative, RW3, showed a broad spectrum of antifungal activity, proving particularly effective against Cryptococcus neoformans (MIC of 3.9 µg/mL) and Candida auris (MIC of 15.6 µg/mL). bohrium.com This compound was developed to have improved water solubility and favorable pharmacokinetic properties, suggesting its potential for oral administration in treating systemic fungal infections. bohrium.com The antifungal activity of S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-thiones, which are structurally related, has also been noted. nih.gov The promising activity of these thiazole-based compounds highlights them as a significant area for the development of new antifungal therapies. researchgate.net

| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical C. albicans | 0.008–7.81 researchgate.net | 0.015–31.25 researchgate.net |

| Thiazolylhydrazone RW3 | Cryptococcus neoformans | 3.9 bohrium.com | Not Reported |

| Thiazolylhydrazone RW3 | Candida auris | 15.6 bohrium.com | Not Reported |

| Thiazolylhydrazone RW3 | Candida albicans | 31.3 bohrium.com | Not Reported |

Anti-tubercular Potency against Mycobacterium tuberculosis

The 2-aminothiazole scaffold, the core of this compound, is a significant pharmacophore in the search for new anti-tubercular agents. nih.govnih.gov Research has demonstrated that this class of compounds possesses potent antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis), with some analogues achieving sub-micromolar minimum inhibitory concentrations. nih.govmdpi.com

Structure-activity relationship (SAR) studies on 2-aminothiazole analogues have revealed key structural requirements for their anti-tubercular activity. While the C-2 position of the thiazole ring can accommodate a range of lipophilic substitutions, including amine and amide groups, the C-4 position and the thiazole core are more sensitive to changes. nih.govmdpi.com For instance, a 2-pyridyl moiety at the C-4 position was found to be crucial for potent activity.

One of the most potent analogues, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, demonstrated significant activity, although it was also associated with cytotoxicity. However, other derivatives, particularly those with amide-linked phenyl substituents at the C-2 position, showed good potency with a better separation between activity and cytotoxicity. A representative analogue from the series was found to be rapidly bactericidal against replicating M. tuberculosis and selective for mycobacterial species over other bacteria. nih.govnih.gov The mode of action does not appear to involve iron chelation. nih.gov

| Compound Class | Target | Key Findings |

|---|---|---|

| 2-Aminothiazoles | M. tuberculosis | Achieved sub-micromolar MICs; activity is sensitive to changes at the C-4 position and thiazole core. nih.govmdpi.com |

| Thiazole–Chalcone Hybrids | M. tuberculosis H37Rv | Compound with 2,4-difluorophenyl group showed MIC of 2.43 µM. |

| Thiazole–Chalcone Hybrids | M. tuberculosis H37Rv | Compound with 2,4-dichlorophenyl group showed MIC of 4.41 µM. |

Enzyme Inhibition Mechanisms (e.g., Dihydroorotase, DNA Gyrase, Topoisomerases)

Derivatives based on the this compound structure have been identified as inhibitors of several crucial bacterial and human enzymes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, has been identified as a therapeutic target for autoimmune diseases like rheumatoid arthritis. nih.gov A novel series of thiazole derivatives has been designed and synthesized as potent inhibitors of HsDHODH. nih.govnih.gov X-ray crystallography confirmed that these inhibitors bind at the ubiquinone binding tunnel of the enzyme. nih.govnih.gov Through structure-based lead optimization, compounds with double-digit nanomolar inhibitory activities have been developed, with the most potent showing an IC50 value of 18 nM. nih.gov Another study on benzylidenehydrazinyl-substituted thiazole derivatives also identified potent hDHODH inhibitors, with one compound showing a notable anti-arthritic effect in vivo.

DNA Gyrase and Topoisomerase Inhibition DNA gyrase is a bacterial type IIA topoisomerase that is essential for maintaining DNA topology and is a validated target for antibacterial drugs. Derivatives of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. These compounds demonstrated potent activity, with MIC values equal to the standard drug ciprofloxacin (B1669076) (12.5 µg/ml) against several bacterial strains, including S. aureus and E. coli. Molecular docking studies indicated that these thiazole derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin but display a better binding affinity. The inhibition of DNA gyrase leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death. Since DNA gyrase is a type of topoisomerase, these findings also classify the compounds as topoisomerase inhibitors.

| Enzyme Target | Compound Class | Inhibitory Activity (IC50/MIC) | Mechanism of Action |

|---|---|---|---|

| Human Dihydroorotate Dehydrogenase (HsDHODH) | Thiazole derivatives | 18 nM (IC50) nih.gov | Binds at the putative ubiquinone binding tunnel. nih.govnih.gov |

| DNA Gyrase | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | 12.5 µg/ml (MIC) | Binds to the active pocket, interfering with DNA supercoiling. |

Other Pharmacological Research Areas

Anticonvulsant Properties

Thiazole-containing compounds have been explored for their potential as anticonvulsant agents. In a screening of new thiazolidinone derivatives, which often incorporate a thiazole moiety, several compounds exhibited anticonvulsant effects in experimental seizure models. One lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, was identified as having the highest anticonvulsant properties.

Further research into novel thiazolidin-4-one substituted thiazoles identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as a particularly active derivative. This compound was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods, which are standard models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively. Hybrids combining thiazole and 4-thiazolidinone cores have also shown excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure tests. These findings suggest that the thiazole nucleus is a promising scaffold for the development of new anticonvulsant drugs.

| Compound Class | Test Model | Notable Activity |

|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | MES and scPTZ | Several compounds showed excellent anticonvulsant activity in both models. |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Seizure models | Identified as a lead compound with high anticonvulsant properties. |

| Thiazolidin-4-one substituted thiazoles | MES and scPTZ | One derivative (PTT6) was found to be the most active in the series. |

Antidiabetic Potentials

The thiazole ring is a core structure in several established antidiabetic drugs and continues to be a scaffold of interest for developing new therapeutic agents. Research has shown that novel thiazole derivatives can target various enzymes and pathways involved in diabetes.

One area of investigation is the inhibition of α-amylase, an enzyme that breaks down starch into glucose. A series of novel thiazole molecules were evaluated for their α-amylase inhibitory activity, with several compounds displaying moderate to excellent inhibition, with IC50 values ranging from 12.55 µg/mL to 69.47 µg/mL. Another study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones found that while the compounds were less active as α-amylase inhibitors, they showed excellent anti-glycation potential. Glycation is a process that contributes to diabetic complications. In this study, one compound was identified as a highly efficient glycation inhibitor with an IC50 value of 1.095 ± 0.002 μM.

Additionally, certain thiazolyl-2,4-thiazolidinediones have been shown to have significant insulinotropic effects in INS-1 cells, indicating they can stimulate insulin (B600854) secretion. Other related morpholino thiazolyl-2,4-thiazolidinediones were also found to increase insulin release and enhance glucose uptake, demonstrating both pancreatic and extra-pancreatic effects.

| Compound Class | Target/Assay | Activity (IC50) |

|---|---|---|

| Novel Thiazole derivatives | α-amylase inhibition | 12.55 to 69.47 µg/mL |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Anti-glycation | 1.095 ± 0.002 μM (most potent compound) |

| Thiazolyl-2,4-thiazolidinediones | Insulinotropic activity | Significant effect observed in INS-1 cells. |

Antioxidant Activity

Thiazole derivatives have demonstrated significant potential as antioxidant agents. The antioxidant capacity of a series of thiazolylhydrazone derivatives was investigated using multiple standard assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power). In these assays, the tested compounds generally showed activity that was comparable to or higher than that of curcumin, a well-known antioxidant used as a positive control.

Chemometric analyses indicated that the presence of a hydrazone moiety is crucial for the antioxidant activity of this class of compounds. A separate study synthesized novel thiazole and thiazolidinone derivatives with phenolic fragments, which are known to contribute to antioxidant effects. Research on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones also included evaluation of their free radical scavenging activity, where one specific derivative was identified as an excellent antioxidant agent. This body of research suggests a correlation between the antioxidant capacity of these compounds and other biological activities, such as anticancer effects.

| Compound Class | Assay | Key Finding |

|---|---|---|

| Thiazolylhydrazone derivatives | DPPH, ABTS, FRAP | Showed higher or comparable activity to curcumin. |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Free radical scavenging | One derivative (4h) identified as an excellent antioxidant. |

| Thiazole derivatives with phenolic fragments | Antioxidant assays | Synthesized to leverage the antioxidant properties of phenols. |

Enzyme Inhibition beyond Antimicrobial Targets (e.g., α-chymotrypsin)

While much of the research on this compound and its derivatives has centered on antimicrobial applications, the versatile thiazole scaffold is a recurring motif in the design of inhibitors for a wide array of enzymatic targets. The exploration of this compound class extends to enzymes implicated in various physiological and pathological processes, including proteases like α-chymotrypsin.

α-Chymotrypsin, a serine protease, serves as a valuable model for studying enzyme-inhibitor interactions. Although specific inhibitory data for the parent compound, this compound, against α-chymotrypsin is not extensively detailed in publicly available literature, the broader family of thiazole-containing compounds has demonstrated inhibitory activity against various proteases. For instance, cyanopeptolins containing a 3-amino-6-hydroxy-2-piperidone (Ahp) unit attached to a thiazole ring have been shown to inhibit both trypsin and chymotrypsin (B1334515) by blocking the active center of these enzymes.

The inhibitory potential of thiazole derivatives is not limited to proteases. Various analogues have been investigated as inhibitors of other significant enzymes:

Cholinesterases: Thiazolylhydrazone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. Some of these compounds have exhibited potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference drug donepezil. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): The closely related 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied in the development of potent inhibitors of CDKs, which are key regulators of the cell cycle and are important targets in cancer therapy. elsevierpure.com

Other Enzymes: The adaptability of the thiazole scaffold has led to the development of inhibitors for a diverse range of other enzymes, highlighting the broad therapeutic potential of this heterocyclic core.

The investigation of this compound and its derivatives against a wider panel of enzymes remains a promising area for future research, with the potential to uncover novel therapeutic agents for a variety of diseases.

Rational Drug Design and Development Strategies

The development of therapeutic agents based on the this compound scaffold is increasingly guided by rational drug design principles. These strategies leverage an understanding of the molecular interactions between the inhibitor and its target enzyme to design more potent and selective compounds. Key aspects of this approach include structure-activity relationship (SAR) studies and computational modeling.

A prime example of rational drug design in a closely related series can be found in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of cyclin-dependent kinases (CDKs). elsevierpure.com Although the core is a pyrimidine instead of a simple aniline, the principles of its SAR exploration are highly relevant to the this compound scaffold.

Structure-Activity Relationship (SAR) Studies:

SAR studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For the 2-anilino-4-(thiazol-5-yl)pyrimidine series, extensive SAR studies have revealed key structural features that govern their inhibitory potency against CDKs. These findings can inform the design of novel this compound derivatives targeting other enzymes.

Key SAR Insights from Related Thiazole Compounds:

| Structural Position | Modification | Impact on Activity | Rationale |

| Aniline Ring | Substitution pattern and nature of substituents | Significantly influences potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the aniline nitrogen and its hydrogen-bonding capabilities. | The aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase active site. |

| Thiazole Ring | Substituents at various positions | Can enhance binding affinity through additional interactions with the enzyme's active site. | Introduction of small alkyl or other functional groups can exploit specific pockets within the active site, leading to improved potency. |

| Linker between Rings | Not directly applicable to this compound, but in more complex derivatives, the linker's length and flexibility are critical. | --- | --- |

Computational Modeling and Docking:

Molecular modeling and docking studies are powerful tools in rational drug design. They allow researchers to visualize the binding of a ligand to its target protein, predict binding affinities, and guide the design of new analogues with improved properties. In the study of thiazole-based inhibitors, docking simulations have been instrumental in: mdpi.comnih.gov

Identifying key amino acid residues in the enzyme's active site that interact with the inhibitor.

Predicting the binding mode and conformation of the inhibitor within the active site.

Explaining the observed SAR trends at a molecular level.

Screening virtual libraries of compounds to identify new potential inhibitors.

By integrating SAR data with computational approaches, researchers can accelerate the drug discovery process, moving from a preliminary hit to a potent and selective lead compound more efficiently. The application of these rational design strategies to the this compound scaffold holds significant promise for the development of novel enzyme inhibitors for a range of therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H, ¹³C, ¹⁵N NMR Spectral Assignment and Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and thiazole (B1198619) rings, as well as a characteristic signal for the amine (-NH₂) protons. The protons on the thiazole ring typically appear in the range of 7.5 to 8.1 ppm acs.org. The four protons on the aniline ring will present as a complex multiplet system, influenced by their position relative to the electron-donating amino group and the electron-withdrawing thiazole substituent. The -NH₂ protons are anticipated to produce a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Based on data from related thiazole derivatives, the carbons of the thiazole ring are expected in distinct regions: C2 (the carbon bonded to the aniline ring) is the most downfield, appearing around 168-169 ppm, while C4 and C5 are found further upfield, in the ranges of 140-149 ppm and 110-117 ppm, respectively acs.org. The six carbons of the aniline ring will have their chemical shifts determined by the combined electronic effects of the amino and thiazole substituents.

¹⁵N NMR: The nitrogen NMR spectrum would show two signals corresponding to the amine nitrogen and the thiazole ring nitrogen. The chemical shift of the aniline nitrogen is highly sensitive to the degree of electron delocalization and steric hindrance around the amino group. The thiazole nitrogen's chemical shift provides insight into the electronic structure of the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for 2-(Thiazol-2-yl)aniline

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Thiazole H-4/H-5 | ¹H | 7.5 - 8.1 | Specific assignment depends on substitution; appears as doublets. acs.org |